L-Serine, L-valyl-L-tryptophyl-L-isoleucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- is a peptide compound composed of the amino acids L-serine, L-valine, L-tryptophan, and L-isoleucine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in this peptide contributes unique properties that can be leveraged for specific biochemical and therapeutic purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting group on the amine of the newly added amino acid is removed, usually with a reagent like TFA.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
Industrial production of peptides like L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce large quantities of specific peptides.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidized derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating neurological disorders and as a component of peptide-based drugs.
Industry: Utilized in the development of bio-based chemicals and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. For instance, the tryptophan residue can interact with serotonin receptors, influencing neurotransmission. The peptide can also modulate enzyme activity by binding to active sites or allosteric sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Serine, L-a-glutamyl-L-tryptophyl-L-valyl-L-alanyl-L-a-glutamyl-L-isoleucyl-L-arginyl-L-seryl-L-lysyl-L-seryl-L-isoleucyl-L-asparaginyl-: Another complex peptide with different amino acid composition.
L-Valyl-L-seryl-L-isoleucyl-L-isoleucyl-L-tryptophyl-L-tyrosine: A peptide with a similar structure but different sequence and properties.
Uniqueness
L-Serine, L-valyl-L-tryptophyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of L-serine and L-tryptophan residues allows for unique interactions with biological molecules, making it valuable for specific research and therapeutic applications.
This article provides a comprehensive overview of L-Serine, L-valyl-L-tryptophyl-L-isoleucyl-, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
651035-04-0 |
---|---|
Molekularformel |
C25H37N5O6 |
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H37N5O6/c1-5-14(4)21(24(34)29-19(12-31)25(35)36)30-22(32)18(28-23(33)20(26)13(2)3)10-15-11-27-17-9-7-6-8-16(15)17/h6-9,11,13-14,18-21,27,31H,5,10,12,26H2,1-4H3,(H,28,33)(H,29,34)(H,30,32)(H,35,36)/t14-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
HFWVGAOVCWVBJP-ZTIIYBLCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.